2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile
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Overview
Description
2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile typically involves the introduction of the difluoroethyl group to a phenylacetonitrile precursor. One common method includes the reaction of 4-bromo-1,1-difluoroethane with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: This compound has a similar structure but lacks the difluoroethyl group.
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Another related compound with different fluorine substitution patterns.
Uniqueness
2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F2N |
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Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-[4-(1,1-difluoroethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H9F2N/c1-10(11,12)9-4-2-8(3-5-9)6-7-13/h2-5H,6H2,1H3 |
InChI Key |
VFRBSCFNAFAFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC#N)(F)F |
Origin of Product |
United States |
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